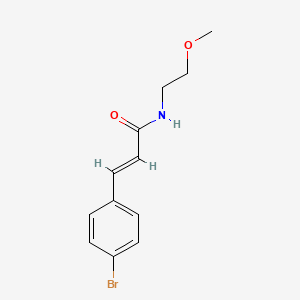

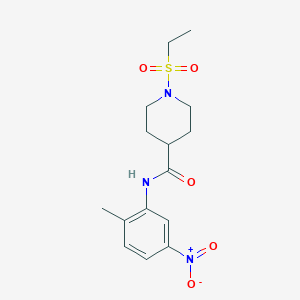

N-cycloheptyl-N'-(3-fluoro-4-methylphenyl)urea

Overview

Description

Urea derivatives are a broad class of compounds that play a crucial role in various chemical and biological processes. Their versatility arises from the urea functional group, enabling a wide range of chemical reactions and applications in materials science, pharmaceuticals, and agrochemicals. N-cycloheptyl-N'-(3-fluoro-4-methylphenyl)urea falls within this class, and its study offers insights into its potential utility and behavior.

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of isocyanates with amines. For instance, a study on the synthesis of N,N′-disubstituted ureas with polycyclic fragments highlighted the formation of such compounds in moderate yields, indicating the feasibility of synthesizing complex urea derivatives through similar methodologies (Danilov et al., 2020). Another approach involves the Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids, showcasing an efficient pathway for urea synthesis (Thalluri et al., 2014).

Molecular Structure Analysis

Determining the molecular structure of urea derivatives can be achieved through various spectroscopic methods. A study employing single-crystal X-ray diffraction and DFT analysis provided insights into the structural features of urea derivatives, laying the groundwork for understanding the molecular architecture and electronic properties of such compounds (Deng et al., 2022).

Chemical Reactions and Properties

Urea derivatives participate in a myriad of chemical reactions, reflecting their chemical diversity. For example, the synthesis of N-phenyl-N′-(4-pyridyl)urea derivatives explored their cytokinin activity, demonstrating the biological relevance of specific urea modifications (Takahashi et al., 1978). Furthermore, the study on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement highlights the transformation potential of urea derivatives (Thalluri et al., 2014).

Scientific Research Applications

Antifungal Activity

Urea derivatives have been evaluated for their fungitoxic action against A. niger and F. oxyporum, showing potential as antifungal agents with comparisons made to Dithane M-45. The results highlighted the significance of structural features in determining fungitoxic efficacy (Mishra, Singh, & Wahab, 2000).

Herbicidal Efficacy

Research on N-cyclopropyl-N'-(2-fluorophenyl) urea as a selective herbicide for grain sorghum underscores the potential of urea derivatives in agricultural applications, especially in controlling weeds without harming the crops (Gardner, Pilgram, Brown, & Bozarth, 1985).

Cytokinin Activity in Plant Growth

Certain N-phenyl-N'-(4-pyridyl)urea derivatives exhibit cytokinin activity, promoting cell division and differentiation in tobacco callus bioassays. This property is crucial for in vitro plant morphogenesis studies, offering insights into plant growth and development (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).

Anticonvulsant Properties

Urea derivatives like N-[(4-cycloheptylaminopyrid-3–yl)sulfonyl]-N'-cycloheptyl urea have been identified as neuroprotective agents with potential anticonvulsant properties, offering a new avenue for epilepsy treatment research (Masereel, Lambert, Dogné, Poupaert, & Delarge, 1997).

Enhancement of Adventitious Rooting

Studies have shown that urea derivatives can specifically enhance adventitious root formation, highlighting their role in improving plant propagation techniques (Ricci & Bertoletti, 2009).

Central Nervous System Agents

Urea derivatives have been identified as anxiolytic and muscle relaxant agents, indicating their potential therapeutic application in treating anxiety disorders and muscle tension (Rasmussen et al., 1978).

Biomolecular Imaging

The development of latent fluorophores based on urea derivatives for biomolecular imaging has enabled the time-lapse imaging of cellular processes, providing valuable tools for biomedical research (Lavis, Chao, & Raines, 2006).

Antibacterial and Antifungal Agents

N-alkyl substituted urea derivatives have been synthesized and shown to possess significant in vitro antibacterial and antifungal activities, offering potential for the development of new antimicrobial agents (Zheng et al., 2010).

Fluorescence Studies

The interaction of N-Methyl,N-phenyl-2-aminonaphthalene-6-sulfonate with cycloheptaamylose, leading to changes in fluorescence properties, highlights the utility of urea derivatives in studying molecular interactions and dynamics (Seliskar & Brand, 1971).

properties

IUPAC Name |

1-cycloheptyl-3-(3-fluoro-4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O/c1-11-8-9-13(10-14(11)16)18-15(19)17-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUNIKOASDLDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2CCCCCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)

![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)

![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)

![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)

![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)

![1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-3,5-dimethylpiperidine](/img/structure/B4632382.png)